molecular formula C10H16N2OS B15027565 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol CAS No. 17005-48-0

5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol

Cat. No.: B15027565
CAS No.: 17005-48-0
M. Wt: 212.31 g/mol
InChI Key: UZPPDSZWSKASDE-UHFFFAOYSA-N
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Description

5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an isopentyl group at position 5, a mercapto group at position 2, and a methyl group at position 6, along with a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with isopentyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction typically takes place in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The hydroxyl group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but lacks the isopentyl and mercapto groups.

    2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol: Similar structure with an isopentyl group but different functional groups.

Uniqueness

5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol is unique due to the presence of both the isopentyl and mercapto groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

17005-48-0

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

6-methyl-5-(3-methylbutyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H16N2OS/c1-6(2)4-5-8-7(3)11-10(14)12-9(8)13/h6H,4-5H2,1-3H3,(H2,11,12,13,14)

InChI Key

UZPPDSZWSKASDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CCC(C)C

Origin of Product

United States

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